molecular formula C11H7Cl3O4 B12539379 4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate CAS No. 654646-34-1

4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate

Cat. No.: B12539379
CAS No.: 654646-34-1
M. Wt: 309.5 g/mol
InChI Key: STIMWFUAYGNXBN-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 4-formyl-2-methoxyphenol and 2,3,3-trichloroprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate moiety, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in organic synthesis and material science .

Properties

CAS No.

654646-34-1

Molecular Formula

C11H7Cl3O4

Molecular Weight

309.5 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C11H7Cl3O4/c1-17-8-4-6(5-15)2-3-7(8)18-11(16)9(12)10(13)14/h2-5H,1H3

InChI Key

STIMWFUAYGNXBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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